2-(1-Phenyl-ethylamino)-ethanol

Description

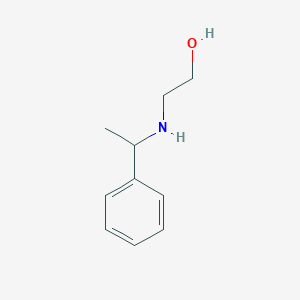

Structure

3D Structure

Properties

IUPAC Name |

2-(1-phenylethylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-9(11-7-8-12)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIWMXAAPLZOBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60927941 | |

| Record name | 2-[(1-Phenylethyl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331-41-5, 6623-43-4 | |

| Record name | Ethanol, ((alpha-methylbenzyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC54968 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6623-43-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(1-Phenylethyl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-(1-Phenylethylamino)ethanol

This guide provides an in-depth technical analysis of 2-(1-Phenylethylamino)ethanol , also known as N-(1-Phenylethyl)ethanolamine . This compound serves as a critical chiral building block and resolving agent in pharmaceutical synthesis, distinct from its isomer 2-amino-1-phenylethanol (Phenylethanolamine).

Advanced Chiral Auxiliaries & Synthetic Intermediates

Executive Summary

2-(1-Phenylethylamino)ethanol (CAS: 1331-41-5 for racemate; specific enantiomers vary) is a secondary amine and amino alcohol derivative of 1-phenylethylamine. It functions primarily as a chiral auxiliary and resolving agent in the synthesis of enantiopure pharmaceuticals. Unlike its structural isomer 2-amino-1-phenylethanol (a norepinephrine analog), this compound is characterized by the attachment of the chiral 1-phenylethyl group directly to the nitrogen atom, imparting unique steric and electronic properties useful for asymmetric induction and diastereomeric salt formation.

Molecular Architecture & Stereochemistry

The molecule consists of an ethanolamine backbone N-substituted with a chiral 1-phenylethyl group (also known as an

-

IUPAC Name: 2-[(1-Phenylethyl)amino]ethanol

-

Common Names: N-(1-Phenylethyl)ethanolamine, N-(

-Methylbenzyl)ethanolamine -

Molecular Formula:

-

Molecular Weight: 165.23 g/mol [1]

-

Chirality: Possesses a single stereocenter at the benzylic position. It exists as (R)-(+) and (S)-(-) enantiomers, which are commercially available for asymmetric synthesis.

Structural Diagram (DOT)

The following diagram illustrates the connectivity and the key stereocenter responsible for its chiral applications.

Physicochemical Profile

The following properties define the compound's behavior in synthetic environments. Data represents the racemic mixture unless specified.

| Property | Value / Description | Note |

| Physical State | Viscous Liquid | Colorless to pale yellow |

| Boiling Point | 135–140 °C @ 2 mmHg | High boiling point due to H-bonding |

| Density | ~1.02 g/cm³ | Estimated at 25 °C |

| pKa (Conjugate Acid) | ~9.2 – 9.5 | Typical for N-alkyl ethanolamines |

| Solubility | Soluble in alcohols, chloroform, DCM | Moderate water solubility |

| Refractive Index ( | 1.5250 | Indicative of aromatic content |

| Flash Point | > 110 °C | Combustible |

Synthetic Pathways

The synthesis of 2-(1-phenylethylamino)ethanol is typically achieved through N-alkylation or ring-opening reactions. The choice of pathway depends on the availability of the chiral starting material (1-phenylethylamine).

Pathway A: Ring Opening of Ethylene Oxide (Industrial)

This is the most direct route, involving the nucleophilic attack of 1-phenylethylamine on ethylene oxide.

Pathway B: N-Alkylation with 2-Chloroethanol

Alternatively, the amine can be alkylated using 2-chloroethanol in the presence of a base to scavenge the HCl byproduct.

Synthetic Workflow Diagram

Reactivity & Mechanistic Insights

Nucleophilicity & Basicity

As a secondary amine, the nitrogen center is nucleophilic and basic. It can react with:

-

Carboxylic Acids: To form diastereomeric salts (basis for chiral resolution).

-

Acyl Chlorides/Anhydrides: To form amides (N-acylation).

-

Aldehydes/Ketones: To form oxazolidines via condensation with the adjacent hydroxyl group.

Oxazolidine Formation (Chiral Auxiliary Mode)

A key application involves condensing the amino-alcohol with a prochiral ketone or aldehyde to form a chiral oxazolidine . This rigid 5-membered ring locks the conformation, allowing for high stereoselectivity in subsequent reactions (e.g., alkylation of the alpha-carbon).

Experimental Protocols

Protocol 1: Synthesis via Ethylene Oxide (General Procedure)

Safety Note: Ethylene oxide is toxic and flammable. Work in a fume hood with appropriate PPE.

-

Preparation: Charge a pressure reactor with (S)-1-phenylethylamine (1.0 equiv) and water (0.5 equiv) to catalyze the ring opening.

-

Addition: Cool to 0°C. Slowly introduce ethylene oxide (1.1 equiv) while maintaining internal temperature below 10°C.

-

Reaction: Seal the reactor and heat to 60–70°C for 4–6 hours. Monitor consumption of amine by TLC or GC.

-

Workup: Cool to room temperature. Remove excess ethylene oxide and water under reduced pressure.

-

Purification: Distill the residue under high vacuum (approx. 135°C at 2 mmHg) to obtain the pure amino alcohol as a viscous oil.

Protocol 2: Chiral Resolution of Carboxylic Acids

This compound is used to resolve racemic acids (e.g., Ibuprofen, Mandelic acid).

-

Salt Formation: Dissolve racemic acid (1.0 equiv) and (S)-2-(1-phenylethylamino)ethanol (0.5–1.0 equiv) in hot ethanol.

-

Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt precipitates.

-

Filtration: Collect the crystals. Recrystallize from ethanol to enhance optical purity (>99% ee).

-

Liberation: Treat the salt with dilute HCl to liberate the chiral acid and extract with ether. Basify the aqueous layer to recover the resolving agent.

Safety & Handling (MSDS Summary)

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319). Harmful if swallowed.

-

Storage: Hygroscopic. Store under nitrogen in a cool, dry place.

-

Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

References

-

PubChem. Compound Summary for CID 1531416: (R)-(+)-N-Ethyl-N-(1-phenylethyl)amine (Related Structure). National Library of Medicine. [Link]

-

The Pherobase. Retention Index: 2-(alpha-Methylbenzylamino)-ethanol.[1][Link]

-

SpectraBase. NMR Spectrum of 2-(alpha-Methylbenzylamino)ethanol. Wiley Science Solutions. [Link]

Sources

Technical Monograph: 2-(1-Phenyl-ethylamino)-ethanol

CAS Registry Number: 6623-43-4

Synonyms:

Part 1: Chemical Identity & Structural Precision[1]

Executive Summary

2-(1-Phenyl-ethylamino)-ethanol is a chiral secondary amine widely utilized as a resolving agent and a stereochemical building block in pharmaceutical synthesis.[1] Its structural uniqueness lies in the presence of a chiral center at the

Critical Disambiguation: Researchers must distinguish this compound from "Phenylethanolamine" (CAS 7568-93-6).[1]

-

Target Molecule (CAS 6623-43-4): The hydroxyl group is on the N-ethyl chain.[1] The phenyl group is on the N-alkyl substituent.[1]

-

Structure:

-

-

Regioisomer (CAS 7568-93-6): The hydroxyl group is benzylic.[1][2]

-

Structure:

-

Stereochemical Registry

The generic CAS 6623-43-4 refers to the racemic mixture.[1] In high-precision synthesis, the enantiopure forms are derived from their respective chiral amines:

-

(R)-Isomer: Derived from (R)-(+)-1-Phenylethylamine (CAS 3886-69-9).[1]

-

(S)-Isomer: Derived from (S)-(-)-1-Phenylethylamine (CAS 2627-86-3).[1]

Part 2: Physicochemical Profile[1][3][4][5]

The following data characterizes the racemic compound. Enantiomers share identical scalar physical properties (BP, Density) but differ in optical rotation.

| Property | Value | Condition/Note |

| Molecular Formula | - | |

| Molecular Weight | 165.23 g/mol | - |

| Boiling Point | 139–140 °C | @ 9 Torr (Vacuum) |

| Density | 1.031 g/cm³ | @ 25 °C |

| Refractive Index ( | 1.5280 | Predicted |

| pKa | 14.74 ± 0.10 | Predicted (Base strength) |

| Solubility | Soluble | Ethanol, Methanol, Chloroform |

| Appearance | Colorless to pale yellow liquid | Viscous oil |

Part 3: Synthetic Pathways & Mechanism[1]

The synthesis of 2-(1-Phenyl-ethylamino)-ethanol is primarily achieved through nucleophilic attack of 1-phenylethylamine on an electrophilic ethyl source.[1] Two primary pathways exist:

Pathway A: Epoxide Ring Opening (Industrial Standard)

This method involves the reaction of 1-phenylethylamine with ethylene oxide.[1] It is atom-efficient but requires handling hazardous gaseous reagents.[1]

-

Mechanism: The lone pair on the nitrogen attacks the less hindered carbon of the epoxide ring (SN2-like), followed by proton transfer.

Pathway B: Alkylation with 2-Haloethanol (Lab Scale)

This method uses 2-chloroethanol or 2-bromoethanol.[1] It is easier to handle in a standard laboratory setting but requires a base to neutralize the acid byproduct.[1]

-

Mechanism: SN2 displacement of the halide by the amine.[1]

Visualization of Synthetic Logic

The following diagram illustrates the synthesis starting from the chiral precursor to retain stereochemistry.

Caption: Synthetic flow from acetophenone precursor to the target amino-ethanol, highlighting the preservation of chirality during the alkylation step.

Part 4: Applications in Drug Development[1]

1. Chiral Resolution Agent

Due to its secondary amine structure and the proximity of the chiral center, 2-(1-Phenyl-ethylamino)-ethanol is used to resolve racemic carboxylic acids.[1] It forms diastereomeric salts with racemic acids, which can then be separated by fractional crystallization.[1][3]

-

Mechanism:[1] Acid-Base neutralization

Diastereomeric Salt Formation

2. API Synthesis Intermediate

It serves as a core scaffold for:

-

CNS Agents: The phenylethylamine backbone is pharmacologically active in the central nervous system.[1]

-

Beta-Blocker Analogs: Although not a direct beta-blocker, the amino-ethanol side chain is a structural motif in adrenergic receptor antagonists.[1]

Part 5: Experimental Protocol (Laboratory Scale)

Objective: Synthesis of (S)-2-(1-Phenyl-ethylamino)-ethanol via Alkylation. Precursor: (S)-(-)-1-Phenylethylamine (CAS 2627-86-3).[1]

Reagents:

-

(S)-1-Phenylethylamine: 12.1 g (0.1 mol)

-

2-Chloroethanol: 8.85 g (0.11 mol)[1]

-

Potassium Carbonate (

): 13.8 g (0.1 mol) -

Solvent: Acetonitrile or Toluene (50 mL)

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and addition funnel.

-

Charging: Add (S)-1-phenylethylamine,

, and solvent to the flask. -

Addition: Heat the mixture to 60°C. Add 2-chloroethanol dropwise over 30 minutes.

-

Note: Slow addition prevents dialkylation (formation of the tertiary amine).[1]

-

-

Reflux: Heat to reflux (approx. 80–110°C depending on solvent) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase:

:MeOH 9:1). -

Workup:

-

Purification: Distill the residue under high vacuum (approx. 9 Torr). Collect the fraction boiling at 139–140°C.

-

Validation: Verify structure via

-NMR. Look for the diagnostic doublet of the methyl group and the multiplet of the chiral methine proton.[1]

Part 6: Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H301 | Toxic if swallowed.[1] |

| Skin Irritation | H315 | Causes skin irritation.[1][4][5][6] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][4][5][6] |

| STOT-SE | H335 | May cause respiratory irritation.[1][6] |

Handling Precautions:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

-

Ventilation: Always handle in a fume hood to avoid inhalation of vapors.[1]

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) as amines can absorb

from the air (carbamate formation).

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 643217, (S)-2-Amino-1-phenylethanol (Related Isomer Data).[1][7] Retrieved from [Link]

-

Juaristi, E. (1989).[1] Enantioselective Synthesis Using Chiral Heterocycles.[1] Springer-Verlag.[1] (Contextual reference for chiral amine resolution applications).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-(1-phenylethylamino)ethanol | 6623-43-4 [amp.chemicalbook.com]

- 5. 2-(1-phenylethylamino)ethanol | 6623-43-4 [amp.chemicalbook.com]

- 6. 2-(1-phenylethylamino)ethanol price,buy 2-(1-phenylethylamino)ethanol - chemicalbook [m.chemicalbook.com]

- 7. (S)-(+)-2-Amino-1-phenylethanol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Technical Guide: Synthesis of 2-(1-Phenyl-ethylamino)-ethanol and Analogs

Executive Summary

Molecule of Interest: 2-(1-Phenyl-ethylamino)-ethanol IUPAC Name: 2-[(1-phenylethyl)amino]ethanol CAS Registry Number: 133-09-5 (Racemic), 6688-35-3 (R-isomer) Role: Chiral auxiliary, resolving agent, and pharmaceutical intermediate.[1][2][3][4][5]

This technical guide details the synthesis of 2-(1-Phenyl-ethylamino)-ethanol, a secondary amine featuring a chiral center adjacent to the nitrogen atom and a primary alcohol handle.[1] Its bifunctional nature makes it a "privileged structure" in asymmetric synthesis, serving as a chiral auxiliary for the resolution of racemic acids and as a ligand in stereoselective catalysis.

We will explore three distinct synthetic pathways, prioritizing the Reductive Amination route for its scalability and stereochemical control, while analyzing the Alkylation and Epoxide Ring Opening routes for laboratory-scale applications.

Part 1: Strategic Synthetic Pathways

The synthesis of N-substituted amino alcohols requires balancing atom economy against the risk of poly-alkylation.[1] Below is a comparative analysis of the three primary methodologies.

Reductive Amination (Preferred for Scale & Chirality)

This route involves the condensation of acetophenone with ethanolamine to form an imine (Schiff base), followed by reduction.[1]

-

Mechanism: Nucleophilic attack of the amine on the ketone

Carbinolamine -

Advantages: Avoids dialkylation; allows introduction of chirality via asymmetric hydrogenation or hydride transfer.

-

Reagents: Acetophenone, Ethanolamine,

(Lab) or

Direct Alkylation (Lab Scale)

Nucleophilic substitution of 1-phenylethylamine on a 2-haloethanol.[1]

-

Mechanism:

displacement. -

Challenges: The product is more nucleophilic than the starting amine, leading to N,N-bis(2-hydroxyethyl) byproducts.[1] Requires excess starting amine or slow addition.

-

Reagents: 1-Phenylethylamine, 2-Chloroethanol, Base (

).[1]

Epoxide Ring Opening (Atom Economy)

Reaction of 1-phenylethylamine with ethylene oxide.[1]

-

Mechanism: Nucleophilic attack on the strained epoxide ring.

-

Safety Note: Ethylene oxide is a toxic gas; this method is often substituted with ethylene carbonate in green chemistry applications.

Pathway Visualization

Figure 1: Convergence of synthetic pathways.[1] The Reductive Amination route (Blue) offers the highest control over stoichiometry, while Alkylation (Green) is direct but prone to side reactions.[1]

Part 2: Detailed Experimental Protocols

Protocol A: Reductive Amination (The "One-Pot" Method)

Objective: Synthesis of racemic 2-(1-phenylethylamino)ethanol from acetophenone.[1] Scale: 100 mmol.

Reagents & Materials

| Reagent | Equiv.[3][6][7][8][9] | Amount | Role |

| Acetophenone | 1.0 | 12.0 g | Substrate |

| Ethanolamine | 1.2 | 7.3 g | Amine Source |

| Titanium(IV) Isopropoxide | 1.25 | 35.5 g | Lewis Acid / Water Scavenger |

| Sodium Borohydride ( | 1.5 | 5.7 g | Reducing Agent |

| Ethanol (Absolute) | - | 100 mL | Solvent |

Step-by-Step Methodology

-

Imine Formation:

-

In a dry 250 mL round-bottom flask under

, combine Acetophenone (12.0 g) and Ethanolamine (7.3 g). -

Add Titanium(IV) Isopropoxide (35.5 g) neat.[1] Note: The reaction is exothermic; cool in a water bath if necessary.

-

Stir at ambient temperature for 6–8 hours. The solution will become viscous as the titanium complex forms.

-

-

Reduction:

-

Dilute the reaction mixture with 60 mL of absolute Ethanol.

-

Cool the flask to 0°C in an ice bath.

-

Add

(5.7 g) portion-wise over 20 minutes. Caution: Hydrogen gas evolution. -

Allow the mixture to warm to room temperature and stir for 12 hours.

-

-

Quench & Workup:

-

Quench the reaction by adding 20 mL of water (slowly). A heavy white precipitate (

) will form.[1] -

Filter the mixture through a Celite pad to remove titanium salts. Wash the pad with Ethanol.

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

-

Purification:

Protocol B: Chiral Resolution (Obtaining the Enantiomer)

If starting from racemic material, resolution is required.[1][11]

-

Salt Formation: Dissolve racemic amine (10 g) in hot Ethanol. Add (S)-(+)-Mandelic acid (1 equiv).[1]

-

Crystallization: Allow to cool slowly. The diastereomeric salt of the (R)-amine/(S)-acid is typically less soluble.[1]

-

Recrystallization: Recrystallize from EtOH/Water until constant melting point.

-

Free Basing: Treat the salt with 2M NaOH and extract with DCM to yield the optically pure (R)-2-(1-phenylethylamino)ethanol.

Part 3: Mechanistic Insights & Self-Validation[1]

Stereochemical Integrity

When synthesizing the analog starting from enantiopure 1-phenylethylamine (via the Alkylation or Epoxide route), the stereocenter at the benzylic position is preserved because the bond to the chiral carbon is never broken.[1]

-

Validation: Measure Specific Rotation

.[1]

Reaction Monitoring (TLC & NMR)

To ensure the protocol is self-validating, use the following checkpoints:

-

TLC Conditions: 10% Methanol in Dichloromethane + 1%

. -

1H NMR (CDCl3, 400 MHz) Diagnostic Peaks:

Part 4: Analog Expansion

Modifying the core structure allows for the development of tailored ligands or drug intermediates.

| Analog Class | Modification Site | Synthetic Adjustment | Application |

| Steric Bulk | Phenyl Ring | Use 2,4-dichloroacetophenone or 1-naphthyl ketone.[1] | Modulates receptor binding affinity. |

| Chain Length | Ethanol Chain | Use 3-aminopropanol instead of ethanolamine. | Changes chelation bite angle in catalysis. |

| Chiral Alcohol | Ethyl Group | Use Styrene Oxide instead of Ethylene Oxide. | Creates N-(2-hydroxy-2-phenylethyl)-1-phenylethylamine (two chiral centers).[1] |

Workup Logic Flow

Figure 2: Purification logic.[1] The "Acid/Base Extraction Loop" is the critical self-validating step to ensure only basic amines are isolated, removing neutral ketone starting materials.[1]

Part 5: Applications in Drug Development[1]

Chiral Auxiliaries

The target molecule is a precursor to oxazolidinones used in Evans-type asymmetric alkylations.[1] The N-H and O-H groups allow for rigid ring formation, directing the stereochemistry of incoming nucleophiles.

Pharmaceutical Intermediates

Analogs of this structure are found in:

-

Beta-blockers: The amino-ethanol motif is the pharmacophore for

-adrenergic receptor antagonists.[1] -

CNS Agents: Substituted phenylethylamines are classic scaffolds for monoamine neurotransmitter modulators.

References

-

Reductive Amination Methodology: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Chiral Resolution & Properties: Ingersoll, A. W. (1937).[1] Resolution of 1-Phenylethylamine. Organic Syntheses, Coll. Vol. 2, p. 506. [Link]

-

Synthesis via Epoxide Opening: Kawanami, Y., et al. (1988). Synthesis of Chiral Amino Alcohols via Ring Opening of Epoxides. Tetrahedron, 44(17), 5515-5524.[1] [Link]

-

Titanium(IV) Isopropoxide Catalysis: Mattson, R. J., et al. (1990).[1] An Improved Method for Reductive Amination of Aldehydes and Ketones.[8][12] The Journal of Organic Chemistry, 55(8), 2552–2554. [Link][1]

-

Safety Data (ECHA): European Chemicals Agency.[1] (n.d.). Substance Information: 2-Chloroethanol vs Ethylene Oxide. [Link][1]

Sources

- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine - Google Patents [patents.google.com]

- 5. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. 2-AMINO-1-PHENYLETHANOL synthesis - chemicalbook [chemicalbook.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. CA1233482A - Process for preparing 2-hydroxy-2-phenylethylamines - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Chiral Architecture & Applications of 2-(1-Phenylethylamino)ethanol

The following is an in-depth technical guide on the chirality and significance of 2-(1-Phenyl-ethylamino)-ethanol.

A Technical Guide for Chemical Synthesis and Drug Development

Executive Summary

2-(1-Phenylethylamino)ethanol (CAS: 6623-43-4) is a pivotal chiral secondary amine used as a stereochemical building block and resolving agent in pharmaceutical synthesis. Structurally, it consists of an achiral ethanolamine chain

This guide details the physicochemical properties, synthesis pathways, and critical applications of this molecule, specifically focusing on its role in asymmetric synthesis and chiral resolution.

Molecular Architecture & Chirality[1]

Structural Analysis

The molecule comprises a secondary amine center flanked by a lipophilic chiral handle (1-phenylethyl) and a hydrophilic reactive tail (2-hydroxyethyl).

-

IUPAC Name: 2-[(1-Phenylethyl)amino]ethanol[1]

-

Common Synonyms:

-(1-Phenylethyl)ethanolamine, -

Molecular Formula:

-

Molecular Weight: 165.23 g/mol

Stereochemistry

The chirality resides at the benzylic carbon of the phenylethyl group. The absolute configuration is determined by the spatial arrangement of the phenyl ring, methyl group, and the nitrogen atom.

-

(R)-Isomer: Derived from (R)-(+)-1-phenylethylamine.

-

(S)-Isomer: Derived from (S)-(-)-1-phenylethylamine.

The steric bulk of the phenyl group adjacent to the nitrogen creates a chiral pocket that is essential for its function as a chiral auxiliary. In metal-ligand complexes, this steric hindrance directs incoming nucleophiles to specific trajectories, enabling high enantiomeric excess (ee) in catalytic reactions.

Physical Properties (Racemic)

| Property | Value |

| Boiling Point | 285.7°C (at 760 mmHg) |

| Density | 1.017 g/mL |

| Refractive Index | 1.530 |

| pKa | ~14.7 (Predicted) |

| Solubility | Soluble in alcohols, chloroform; moderately soluble in water. |

Synthesis & Production Pathways

The synthesis of 2-(1-phenylethylamino)ethanol is typically achieved through

Primary Synthesis Route: Ethoxylation

The most direct industrial route involves the reaction of 1-phenylethylamine with ethylene oxide or 2-chloroethanol.

Reaction:

-

Reagents: Ethylene oxide (EO) or 2-Chloroethanol.

-

Conditions: Mild heating (50-80°C). No racemization occurs at the benzylic carbon under standard conditions.

-

Purification: Fractional distillation is required to separate the mono-alkylated product from potential bis-alkylated byproducts (

-bis(2-hydroxyethyl)).

Visualization of Synthesis Pathway

Figure 1: Synthetic pathway via epoxide ring opening, highlighting the retention of chirality.

Applications in Drug Development & Asymmetric Synthesis

Chiral Resolving Agent

While primary amines like 1-phenylethylamine are standard resolving agents, the secondary amine derivative offers distinct advantages:

-

Lipophilicity: The hydroxyethyl tail alters the solubility profile of diastereomeric salts, often enabling the resolution of chiral acids that fail to crystallize with the primary amine.

-

Hydrogen Bonding: The hydroxyl group provides an additional "anchor point" for hydrogen bonding, facilitating the formation of rigid, well-defined diastereomeric complexes necessary for efficient separation.

Chiral Ligand in Asymmetric Catalysis

The molecule serves as a bidentate (

-

Mechanism: The chiral center on the nitrogen substituent forces the metal complex into a specific conformation.

-

Application: Used in the enantioselective addition of organozinc reagents to aldehydes. The ligand creates a chiral environment around the zinc atom, directing the alkyl group addition to one face of the aldehyde with high selectivity.

Pharmaceutical Intermediate

This scaffold appears as a substructure in various sympathomimetic drugs and beta-blockers. It acts as a protected form of ethanolamine or a chiral linker.

-

Impurity Profiling: In the synthesis of drugs involving 1-phenylethyl moieties, this molecule is a common process-related impurity that must be monitored and quantified using chiral HPLC.

Experimental Protocol: Chiral Resolution of a Racemic Acid

Note: This protocol describes the use of 2-(1-phenylethylamino)ethanol as a resolving agent.

Objective: Resolve a racemic carboxylic acid (±)-Acid using (S)-2-(1-phenylethylamino)ethanol.

-

Salt Formation:

-

Dissolve 10 mmol of racemic acid in hot ethanol.

-

Add 5 mmol (0.5 eq) of (S)-2-(1-phenylethylamino)ethanol.

-

Rationale: Using 0.5 equivalents maximizes the yield of the less soluble diastereomeric salt (Marckwald's Method).

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

-

Filter the resulting crystals. These contain the salt of the (S)-amine with one enantiomer of the acid (e.g., (S)-Amine • (R)-Acid).[2]

-

-

Purification:

-

Recrystallize the salt from ethanol/water until the melting point and optical rotation are constant.

-

-

Recovery:

-

Treat the purified salt with dilute HCl to precipitate the resolved acid.

-

Basify the aqueous mother liquor with NaOH and extract with dichloromethane to recover the chiral amine resolving agent for reuse.

-

Mechanism of Chiral Recognition

Figure 2: Thermodynamic discrimination between diastereomeric salts driven by steric and electronic interactions.

References

-

Chemical Identity & Properties

- PubChem Compound Summary for CID 14909, 2-[(1-Phenylethyl)amino]ethanol.

-

Source:

-

Synthesis & Chiral Resolution

- Kinetic resolution of 1-phenylethanol enantiomers...

-

Source:

-

Chiral Amines in Synthesis

- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine.

-

Source:

-

Analytical Standards

- Sigma-Aldrich Product Specification: 2-Amino-1-phenylethanol deriv

-

Source:

Sources

Physical and Chemical Properties of N-Substituted Phenylethanolamines

Technical Guide for Drug Development & Medicinal Chemistry

Executive Summary

N-substituted phenylethanolamines represent a foundational scaffold in medicinal chemistry, primarily serving as ligands for adrenergic receptors (

For researchers, the critical challenge lies in balancing receptor selectivity (driven by steric bulk at the nitrogen) with metabolic stability (driven by aromatic substitution patterns). This guide analyzes the physicochemical determinants of these molecules, providing actionable protocols for their synthesis, characterization, and stability profiling.

Structural & Stereochemical Analysis

The core pharmacophore consists of a benzene ring, a two-carbon ethyl chain, and a terminal amine.[1] The presence of a hydroxyl group at the

2.1 The Pharmacophore & SAR Logic

-

The Chiral Center: The

-hydroxyl group must be in the -

N-Substitution (The Selectivity Switch):

Visualization: SAR & Receptor Selectivity Map

Figure 1: Structure-Activity Relationship (SAR) logic flow for Phenylethanolamines.[1]

Physical Properties Matrix

Understanding the lipophilicity (LogP) and ionization (pKa) is crucial for predicting blood-brain barrier (BBB) penetration and oral absorption.

| Property | Isoproterenol (Catechol) | Salbutamol (Salicyl Alcohol) | Phenylethanolamine (Parent) | Causality / Implication |

| Molecular Weight | 211.26 g/mol | 239.31 g/mol | 137.18 g/mol | Larger N-subs increase MW and lipophilicity.[1] |

| pKa (Amine) | 8.65 | 9.30 | 8.90 | Basic amine ensures protonation at physiological pH (cationic form binds receptor Asp residue). |

| pKa (Phenol) | ~9.9 (Catechol) | ~10.3 | N/A | Phenolic pKa affects zwitterion formation at high pH. |

| LogP (Lipophilicity) | -0.6 (Hydrophilic) | 0.64 (Mod.[1] Lipophilic) | 0.31 | Catechol hydroxyls reduce LogP, limiting CNS entry. t-Butyl group increases LogP.[1] |

| Melting Point | 170°C (HCl salt) | 156°C | 56-57°C (Base) | High MP of salts indicates strong crystal lattice energy, crucial for solid dosage forms.[1] |

| Solubility (Water) | High (>100 mg/mL) | Moderate | Low (Base), High (Salt) | Hydrophilicity of catechol/salicyl moieties aids solubility but hinders membrane permeability. |

Key Insight: The shift from Isoproterenol (LogP -0.[1]6) to Salbutamol (LogP 0.64) by replacing the catechol with a hydroxymethyl/phenol system and adding a t-butyl group significantly improves membrane permeability while retaining water solubility for aerosol formulations.[1]

Chemical Stability & Reactivity

4.1 Oxidative Instability (The Catechol Problem)

Compounds containing the catechol moiety (3,4-dihydroxy) are highly susceptible to oxidation.

-

Mechanism: Auto-oxidation proceeds via the loss of two electrons and two protons to form the o-quinone .[1] This electrophilic species can polymerize to form melanin-like pigments (causing solution discoloration to pink/brown) or react with sulfhydryl groups in proteins (toxicity).[1]

-

Mitigation: Formulation requires antioxidants (sodium metabisulfite) and acidic pH (< 4.0) to suppress the deprotonation of phenols, which initiates oxidation.

4.2 Metabolic Instability

-

COMT (Catechol-O-Methyltransferase): Rapidly methylates the 3-OH group of catechols, rendering Isoproterenol orally inactive.[1]

-

MAO (Monoamine Oxidase): Oxidatively deaminates primary and some secondary amines. Bulky N-substituents (t-butyl in Salbutamol) sterically hinder MAO, prolonging half-life.[1]

Visualization: Degradation Pathway

Figure 2: Oxidative degradation pathway of catechol-based phenylethanolamines.

Experimental Protocols

5.1 Synthesis of Isoproterenol (Representative Protocol)

Objective: Synthesis of N-isopropyl-3,4-dihydroxyphenylethanolamine via the

Reagents:

-

3,4-Dihydroxyacetophenone (Starting Material)[1][2][3][4][5]

-

Chloroacetyl chloride / AlCl3 (Friedel-Crafts)[1]

-

Solvents: Methanol, Ethyl Acetate[1]

Step-by-Step Methodology:

-

Friedel-Crafts Acylation (Formation of

-Chloroketone):-

Dissolve catechol in CS2 or nitrobenzene. Add AlCl3 (Lewis Acid).

-

Dropwise add chloroacetyl chloride at 0°C. Reflux for 2 hours.

-

Mechanism:[1][7][8][9] Electrophilic aromatic substitution preferentially at the para-position to the hydroxyl (if protected) or 4-position of catechol.

-

Workup: Quench with ice/HCl. Extract the 2-chloro-3',4'-dihydroxyacetophenone .

-

-

Amination (Nucleophilic Substitution):

-

Dissolve the

-chloroketone in methanol.[1] -

Add excess isopropylamine (3-4 equivalents) to act as both nucleophile and base (to scavenge HCl).

-

Stir at 50-60°C for 4 hours.

-

Self-Validating Check: Monitor TLC for disappearance of the chloroketone spot. The product, 3',4'-dihydroxy-2-(isopropylamino)acetophenone , will be more polar.[1]

-

-

Catalytic Hydrogenation (Reduction):

-

Transfer the aminoketone to a hydrogenation vessel (Parr shaker).

-

Add 10% Pd/C catalyst (10 wt% loading).[5]

-

Pressurize with H2 (30-50 psi) at Room Temperature for 6-12 hours.

-

Critical Control: Ensure the solvent is anhydrous to prevent side reactions.

-

Result: The ketone is reduced to the secondary alcohol.

-

-

Purification:

-

Filter off catalyst. Acidify filtrate with HCl/Isopropanol.

-

Crystallize the Isoproterenol Hydrochloride salt from ethanol/ether.

-

Yield: Typically 60-70%.[1]

-

Visualization: Synthesis Workflow

Figure 3: Synthetic route via alpha-haloketone reduction.

References

-

Structure-Activity Relationships of Beta-Adrenergic Agonists. Source: American Journal of Hypertension (1989). Significance: Establishes the necessity of the secondary amine and beta-hydroxyl group for receptor stimulation.[1] URL:[Link]

- Process for Preparation of Isoproterenol Hydrochloride.

-

PubChem Compound Summary: Isoproterenol. Source: National Center for Biotechnology Information (2025). Significance: Authoritative source for physical constants (pKa, LogP, Solubility). URL:[Link]

-

Comparison of Bronchodilator Actions of Salbutamol and Isoprenaline. Source: British Journal of Pharmacology (1971).[10] Significance: seminal paper defining the selectivity shift caused by the t-butyl group.[1] URL:[Link]

Sources

- 1. CN110963929A - Preparation method of salbutamol hydrochloride suitable for industrial production - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2018127806A1 - Process for preparation of isoproterenol hydrochloride - Google Patents [patents.google.com]

- 4. US10759738B2 - Process for preparation of isoproterenol hydrochloride - Google Patents [patents.google.com]

- 5. EP3555042B1 - Process for preparation of isoproterenol hydrochloride - Google Patents [patents.google.com]

- 6. tdcommons.org [tdcommons.org]

- 7. SAR of Sympathomimetic Agents: Direct Acting: Dobutamine, Isoproterenol, Terbutaline, Salbutamol, Bitolterol, Naphazoline, Oxymetazoline and Xylometazoline | Pharmaguideline [pharmaguideline.com]

- 8. EP1585718B1 - Method for the production of (r)-salbutamol - Google Patents [patents.google.com]

- 9. lookchem.com [lookchem.com]

- 10. Comparison of the bronchodilator and cardiovascular actions of salbutamol, isoprenaline and orciprenaline in guinea-pigs and dogs - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Interaction: A Deep Dive into the Structure-Activity Relationships of Phenylethanolamine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The phenylethanolamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds that modulate critical physiological processes. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of phenylethanolamine derivatives, with a primary focus on their interactions with adrenergic receptors. We will dissect the intricate interplay between molecular architecture and pharmacological response, offering insights into the rational design of novel therapeutics with enhanced potency and selectivity. This document moves beyond a mere recitation of facts to explain the why behind the SAR, grounding our understanding in fundamental principles of molecular recognition and pharmacology.

The Phenylethanolamine Core: A Privileged Scaffold

The phenylethanolamine framework, characterized by a phenyl ring linked to an ethanolamine side chain, is the quintessential pharmacophore for interacting with adrenergic receptors.[1][2] Endogenous catecholamines such as norepinephrine and epinephrine are themselves phenylethanolamine derivatives, underscoring the inherent biological relevance of this structural motif.[3] The core structure consists of three key regions that are amenable to synthetic modification, each offering a distinct opportunity to modulate pharmacological activity:

-

The Aromatic Ring: The electronic and steric properties of this ring are critical for receptor recognition and binding affinity.

-

The Ethanolamine Side Chain: The hydroxyl group and the stereochemistry of the chiral center are pivotal for potent agonist activity.

-

The Terminal Amino Group: The nature of the substituent on the nitrogen atom profoundly influences receptor selectivity.

The following diagram illustrates the fundamental phenylethanolamine scaffold and the key points of modification that dictate its biological activity.

Caption: Core Phenylethanolamine Scaffold and Key Modification Points.

Decoding the Aromatic Ring: The Key to Receptor Affinity

The nature and position of substituents on the phenyl ring are paramount in determining the affinity and selectivity of phenylethanolamine derivatives for adrenergic receptors.

Hydroxyl Groups: The Catecholamine Signature

Maximal agonistic activity at both α and β-adrenergic receptors is typically observed in derivatives that possess hydroxyl groups at the meta (3-) and para (4-) positions of the aromatic ring, forming a catechol moiety.[4] This dihydroxy substitution is a hallmark of endogenous catecholamines like norepinephrine and epinephrine.[3]

-

3-OH Group: Essential for α-adrenergic activity.[5]

-

4-OH Group: Crucial for β-adrenergic activity.[5]

-

3,4-Dihydroxy (Catechol): Confers potent activity at both α and β receptors.[4][5]

However, the catechol group is a double-edged sword. It is highly susceptible to metabolic degradation by catechol-O-methyltransferase (COMT), leading to poor oral bioavailability and a short duration of action.[4]

Circumventing Metabolism: The Rise of Selective Agonists

Medicinal chemists have devised several strategies to overcome the metabolic instability of the catechol moiety while retaining or even enhancing receptor selectivity.

-

Relocation of the Hydroxyl Group: Moving the meta-hydroxyl group to the 5-position, as seen in metaproterenol (a resorcinol structure), confers resistance to COMT metabolism and provides selectivity for β2-receptors.[4]

-

Replacement of the meta-Hydroxyl Group: Substituting the 3-hydroxyl group with a hydroxymethyl group, as in salbutamol, also imparts β2-selectivity and resistance to COMT.[4]

The following table summarizes the influence of aromatic ring substitutions on adrenergic receptor activity.

| Substituent Pattern | Receptor Activity Profile | Metabolic Stability (vs. COMT) | Example |

| 3,4-dihydroxy (Catechol) | Potent α and β agonist | Low | Norepinephrine |

| 3,5-dihydroxy (Resorcinol) | Selective β2 agonist | High | Metaproterenol |

| 3-hydroxymethyl, 4-hydroxy | Selective β2 agonist | High | Salbutamol |

| 4-hydroxy, 3-halo | α-agonist activity can be enhanced | Moderate | |

| No hydroxyl groups | Indirect-acting sympathomimetic | High | Amphetamine |

The Ethanolamine Side Chain: Dictating Potency and Stereoselectivity

The ethanolamine side chain is not merely a linker; its constituents are critical for direct receptor activation and stereospecific interactions.

The β-Hydroxyl Group: A Prerequisite for Direct Agonism

The presence of a hydroxyl group on the β-carbon of the ethylamine side chain is a crucial determinant of direct-acting sympathomimetic activity.[4] This hydroxyl group, in the correct stereochemical configuration, is believed to engage in a key hydrogen bonding interaction with the receptor binding pocket.

Stereochemistry: The (R)-Enantiomer Reigns Supreme

The β-carbon of the ethanolamine side chain is a chiral center. For direct-acting agonists, the (R)-enantiomer is significantly more potent than the (S)-enantiomer.[6] This stereoselectivity underscores the precise three-dimensional complementarity required for optimal receptor activation.

α-Carbon Substitution: A Balancing Act

Substitution on the α-carbon of the ethylamine side chain can have profound effects on both receptor selectivity and metabolic stability.

-

Small Alkyl Groups (e.g., methyl, ethyl): The introduction of a small alkyl group at the α-position slows down metabolism by monoamine oxidase (MAO), thereby increasing the duration of action.[5] However, this modification generally reduces direct receptor agonist activity.[4] α-methylation can also influence receptor selectivity, with some compounds showing a preference for α2-receptors.

The Terminal Amino Group: The Helm of Receptor Selectivity

The substituent on the terminal nitrogen atom is arguably the most critical determinant of selectivity between α and β-adrenergic receptors.

The Size Principle: A Clear Trend

A clear structure-activity relationship exists based on the steric bulk of the N-substituent:

-

Primary and Secondary Amines: A primary or secondary amine is essential for direct agonist activity.[7]

-

Increasing Alkyl Size: As the size of the alkyl group on the nitrogen increases, α-receptor agonist activity decreases, while β-receptor activity increases.[4][5][8]

-

Hydrogen (Norepinephrine): Potent α and β1 agonist.

-

Methyl (Epinephrine): Potent agonist at α, β1, and β2 receptors.

-

Isopropyl (Isoproterenol): Potent, non-selective β agonist with minimal α activity.

-

Tertiary-butyl: Confers selectivity for β2-receptors.[8]

-

This relationship is elegantly illustrated in the progression from norepinephrine to isoproterenol, where a stepwise increase in the size of the N-alkyl group systematically shifts the activity profile from α/β to predominantly β.

The following diagram illustrates the workflow for assessing the adrenergic activity of novel phenylethanolamine derivatives.

Caption: Experimental Workflow for SAR Studies of Phenylethanolamines.

Experimental Protocols: A Self-Validating System

The elucidation of SAR is critically dependent on robust and reproducible experimental methodologies. The following provides a generalized protocol for the in vitro characterization of phenylethanolamine derivatives.

Radioligand Binding Assay for Adrenergic Receptor Subtypes

Objective: To determine the binding affinity (Ki) of test compounds for various adrenergic receptor subtypes.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand of known high affinity for the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the Ki is calculated.

Step-by-Step Methodology:

-

Receptor Preparation: Utilize cell membranes from cell lines stably expressing the human adrenergic receptor subtype of interest (e.g., HEK293 cells expressing α1A, β2, etc.).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine:

-

Receptor membrane preparation.

-

Radioligand (e.g., [3H]-prazosin for α1, [3H]-CGP-12177 for β).

-

Varying concentrations of the test compound.

-

For non-specific binding determination, include a high concentration of a known non-labeled antagonist (e.g., phentolamine for α, propranolol for β).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Rapidly terminate the binding reaction by filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Perspectives

The structure-activity relationships of phenylethanolamine derivatives are a testament to the power of medicinal chemistry to systematically modulate biological activity through rational structural modifications. A deep understanding of the roles of the aromatic ring, the ethanolamine side chain, and the terminal amino group is essential for the design of novel adrenergic agents with improved therapeutic profiles. Future research will likely focus on the development of highly selective agonists and antagonists for specific adrenergic receptor subtypes, leveraging computational approaches such as quantitative structure-activity relationship (QSAR) modeling and structure-based drug design to accelerate the discovery process.[9][10][11] The continued exploration of this privileged scaffold promises to yield new and improved treatments for a wide range of cardiovascular, respiratory, and central nervous system disorders.

References

-

Leclerc, G., Bizec, J. C., Bieth, N., & Schwartz, J. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 23(7), 738–744. [Link]

-

Foley, A. G., & Gimo, M. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 15(2), 229. [Link]

-

Jandeleit, B., et al. (2001). Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype. Pharmacology, 62(2), 113-8. [Link]

-

Van der Wenden, E. M., et al. (1989). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. American Journal of Hypertension, 2(11_pt_2), 237s-241s. [Link]

-

Grunewald, G. L., et al. (1976). Importance of the aromatic ring in adrenergic amines. 2. Synthesis and adrenergic activity of some nonaromatic six- and eight-membered ring analogs of beta-phenylethanolamine. Journal of Medicinal Chemistry, 19(1), 10-6. [Link]

-

Wikipedia. (n.d.). Phenethylamine. In Wikipedia. Retrieved February 12, 2026, from [Link]

-

Wikipedia. (n.d.). Phenylethanolamine. In Wikipedia. Retrieved February 12, 2026, from [Link]

-

Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. [Link]

-

Grunewald, G. L., et al. (1981). Importance of the aromatic ring in adrenergic amines. 6. Nonaromatic analogues of phenylethanolamine as inhibitors of phenylethanolamine N-methyltransferase: role of pi-electronic and steric interactions. Journal of Medicinal Chemistry, 24(1), 12-6. [Link]

-

YouTube. (2017, November 23). SAR of phenylethanolamine /SAR of sympathomimetics. [Link]

-

YouTube. (2017, November 12). Phenylethanolamines : Structure Activity Relationship of Catecholamines. [Link]

-

YouTube. (2021, May 26). SAR of Sympathomimetic Agents | Phenylethylamines Derivatives | Imidazolines Derivatives | BP 402T. [Link]

-

Org. pharmaceutical chemistry 4 stage\ 1 sem Lec. 3 Adrenergic Agents 2023-2024 1 Sympathomimetic agents Sympathomim. (n.d.). [Link]

-

Zeal's pharmacy tutorials. (2017, November 23). SAR of phenylethanolamine /SAR of sympathomimetics [Video]. YouTube. [Link]

-

Grunewald, G. L., et al. (2002). Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors. Journal of Medicinal Chemistry, 45(24), 5247–5256. [Link]

-

Saurabh Khadse. (2017, November 12). Phenylethanolamines : Structure Activity Relationship of Catecholamines [Video]. YouTube. [Link]

-

PKS-Pharmacology & Medicinal science classes. (2021, May 26). SAR of Sympathomimetic Agents | Phenylethylamines Derivatives | Imidazolines Derivatives | BP 402T [Video]. YouTube. [Link]

-

Kim, Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 198–207. [Link]

-

Kim, Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 198-207. [Link]

-

Lee, H., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics, 29(1), 81–87. [Link]

-

PubChem. (n.d.). Phenylethanolamine. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. [Link]

-

Grunewald, G. L., et al. (1988). Conformational requirements of substrates for activity with phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 31(4), 824–828. [Link]

-

PrepChem. (n.d.). Preparation of phenylethanolamine. [Link]

-

Wikipedia. (n.d.). Quantitative structure–activity relationship. In Wikipedia. Retrieved February 12, 2026, from [Link]

-

Jadhav, A. L., Nazirkar, S. K., & Khomane, A. V. (2021). Quantitative Structure-Activity Relationship (QSAR): A Review. International Journal of Novel Research and Development, 6(4), 1-10. [Link]

-

Medicinal Chemistry Class Notes. (n.d.). Quantitative structure-activity relationships (QSAR). [Link]

-

Wang, X., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8563. [Link]

Sources

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacy180.com [pharmacy180.com]

- 5. youtube.com [youtube.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. academic.oup.com [academic.oup.com]

- 8. youtube.com [youtube.com]

- 9. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 10. ijnrd.org [ijnrd.org]

- 11. fiveable.me [fiveable.me]

Technical Guide: Stability and Degradation Pathways of 2-(1-Phenyl-ethylamino)-ethanol

Executive Summary & Chemical Context

2-(1-Phenyl-ethylamino)-ethanol (CAS: 6865-35-6), often utilized as a chiral resolving agent or an intermediate in the synthesis of active pharmaceutical ingredients (APIs) like Fenfluramine, presents a unique stability profile due to its bifunctional nature. It contains a secondary amine flanked by a benzylic stereocenter and a primary hydroxyethyl group.

This guide provides a comprehensive technical analysis of its degradation mechanisms, stress testing protocols, and stabilization strategies. The stability profile is dominated by oxidative dealkylation at the benzylic position and oxidative transformation of the hydroxyethyl moiety.

| Chemical Property | Specification | Stability Implication |

| Molecular Formula | C₁₀H₁₅NO | Susceptible to oxidation (N-oxide, carbonyls). |

| Functional Groups | Secondary Amine, | Dual reactivity: N-alkylation/oxidation & O-acylation/oxidation. |

| Chirality | 1 Chiral Center (Benzylic) | Racemization risk under harsh acidic/thermal conditions. |

| pKa | ~9.0 - 9.5 (Amine) | Protonated at physiological pH; free base prone to oxidation. |

Degradation Pathways & Mechanistic Analysis[1][2][3]

The degradation of 2-(1-Phenyl-ethylamino)-ethanol is not random; it follows specific electronic and steric drivers. The three primary pathways are Oxidative Dealkylation , N-Oxidation , and Hydroxyethyl Oxidation .

Pathway A: Oxidative Dealkylation (Benzylic Oxidation)

This is the most critical pathway under aerobic conditions or peroxide stress. The benzylic hydrogen (adjacent to the nitrogen and phenyl ring) is labile.

-

Initiation: Hydrogen abstraction forms a benzylic radical.

-

Propagation: Reaction with molecular oxygen forms a hydroperoxide intermediate.

-

Collapse: The intermediate rearranges to form a carbinolamine, which spontaneously cleaves.

-

Products: Acetophenone and 2-Aminoethanol .

Pathway B: Hydroxyethyl Side-Chain Oxidation

The primary alcohol group is susceptible to oxidation, particularly by metal catalysts or strong oxidants.

-

Step 1: Oxidation to the aldehyde intermediate (N-(1-phenylethyl)aminoacetaldehyde). This species is highly reactive and rarely isolated.

-

Step 2: Further oxidation to the carboxylic acid, N-(1-phenylethyl)glycine .

-

Alternative: The aldehyde can undergo intramolecular cyclization with the amine to form an oxazolidine derivative.

Pathway C: Thermal Degradation & Cyclization

Under high thermal stress (>150°C) or in the presence of carbonyl impurities (e.g., atmospheric CO₂ or formaldehyde):

-

Carbonylation: Reaction with CO₂ forms a carbamate, which cyclizes to 3-(1-phenylethyl)-2-oxazolidinone .

-

Elimination: Acid-catalyzed thermal stress can lead to the elimination of the amine, yielding Styrene .

Visualization of Degradation Pathways

The following diagram maps the kinetic relationships between the parent compound and its primary degradants.

Figure 1: Mechanistic degradation map of 2-(1-Phenyl-ethylamino)-ethanol showing oxidative cleavage (Red), side-chain oxidation (Yellow), and N-oxidation (Green).

Forced Degradation Experimental Protocol

To validate these pathways and establish a stability-indicating method, the following stress testing protocol is recommended. This protocol is designed to achieve 5–20% degradation, ensuring relevant degradant identification without secondary degradation artifacts.

Reagents & Preparation

-

Stock Solution: 1.0 mg/mL of 2-(1-Phenyl-ethylamino)-ethanol in Methanol/Water (50:50).

-

Acid Medium: 1.0 N HCl.

-

Base Medium: 1.0 N NaOH.

-

Oxidative Medium: 3% Hydrogen Peroxide (

).[1]

Stress Conditions Table

| Stress Type | Condition | Duration | Expected Mechanism | Target Degradant |

| Acid Hydrolysis | 1.0 N HCl, 60°C | 24 - 48 hrs | Elimination / Salt Formation | Styrene (trace), Unchanged |

| Base Hydrolysis | 1.0 N NaOH, 60°C | 24 - 48 hrs | Generally Stable | Unchanged |

| Oxidation | 3% | 2 - 6 hrs | N-Oxidation, Dealkylation | Acetophenone, N-Oxide |

| Thermal | 80°C (Solid State) | 7 Days | Oxidation/Condensation | Dimerization products |

| Photolytic | 1.2M lux hours | 24 - 48 hrs | Radical Oxidation | Acetophenone, Unknowns |

Step-by-Step Workflow

-

Sample Preparation: Aliquot 5 mL of Stock Solution into 20 mL scintillation vials.

-

Dosing: Add 5 mL of the respective stress medium (Acid, Base, Peroxide) to the vials. For thermal/photo, use solid powder or sealed solution.

-

Incubation: Place in a thermostatic water bath or photo-stability chamber.

-

Quenching (Critical):

-

Acid/Base: Neutralize exactly to pH 7.0 using 1.0 N NaOH or HCl.

-

Peroxide: Quench with 10% sodium metabisulfite solution to prevent post-sampling oxidation.

-

-

Dilution: Dilute samples to 0.5 mg/mL with mobile phase.

-

Analysis: Inject immediately into HPLC/UPLC.

Self-Validating Mass Balance Check

A valid protocol must account for all mass. Use the following equation to verify method integrity:

Analytical Methodology (Stability Indicating)

Separating the polar amino-alcohol degradants from the non-polar acetophenone requires a gradient elution.

Instrument: HPLC with PDA (Photodiode Array) or LC-MS. Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm. Mobile Phase A: 0.1% Formic Acid in Water (Buffer). Mobile Phase B: Acetonitrile.

Gradient Program:

| Time (min) | % Mobile Phase B | Rationale |

|---|---|---|

| 0.0 | 5 | Retain polar degradants (Glycine deriv, Aminoethanol) |

| 5.0 | 5 | Isocratic hold for polar separation |

| 20.0 | 80 | Elute Parent and Non-polar degradants (Acetophenone) |

| 25.0 | 80 | Wash column |

| 25.1 | 5 | Re-equilibration |

Detection:

-

UV @ 210 nm: Universal detection for the amine and alcohol backbone.

-

UV @ 254 nm: Specific detection for Acetophenone and Styrene (aromatic conjugation).

References

-

PubChem. (2025).[2] Phenylethanolamine Compound Summary. National Library of Medicine. Available at: [Link]

-

Gouedard, C., et al. (2012). Amine degradation in CO2 capture.[3][4] I. A review. International Journal of Greenhouse Gas Control. (Contextual grounding for amino-alcohol oxidative fragmentation).

-

ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Conference on Harmonisation. Available at: [Link]

- Bedner, M., & MacCrehan, W. A. (2006). Transformation of Acetaminophen by Chlorination. Environmental Science & Technology.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-Phenethylamine | C8H11N | CID 7408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2-(1-Phenyl-ethylamino)-ethanol in different solvents

In-Depth Technical Guide: Solubility Determination and Optimization for 2-(1-Phenyl-ethylamino)-ethanol

Executive Summary

In the development of chiral intermediates and active pharmaceutical ingredients (APIs), the solubility profile of resolving agents is a critical parameter governing process efficiency, yield, and enantiomeric purity. 2-(1-Phenyl-ethylamino)-ethanol (also known as N-(1-phenylethyl)ethanolamine or N-(α-methylbenzyl)ethanolamine) serves as a pivotal chiral auxiliary in the resolution of acidic drugs such as naproxen and ibuprofen.

This technical guide provides a comprehensive framework for determining, modeling, and optimizing the solubility of 2-(1-Phenyl-ethylamino)-ethanol across various solvent systems. It details the physicochemical basis for solvent selection, outlines a rigorous laser-monitoring experimental protocol, and demonstrates the application of thermodynamic models (Apelblat, Jouyban-Acree) to predict solubility behavior essential for scalable crystallization processes.

Physicochemical Profile & Structural Analysis

Understanding the molecular architecture of 2-(1-Phenyl-ethylamino)-ethanol is the first step in predicting its solubility behavior.

-

IUPAC Name: 2-[(1-Phenylethyl)amino]ethanol

-

Molecular Formula: C

H -

Molecular Weight: 165.23 g/mol

-

Key Functional Groups:

-

Secondary Amine (-NH-): Acts as a hydrogen bond donor/acceptor and a basic site (pKa ~9.0–9.5), facilitating salt formation with acidic chiral partners.

-

Primary Hydroxyl (-OH): enhances polarity and hydrogen bonding capability.

-

Phenyl Ring & Ethyl Group: Provide lipophilicity, ensuring solubility in organic solvents but limiting solubility in purely aqueous media at neutral pH.

-

Predicted Solubility Trends: Based on its amphiphilic structure (LogP ≈ 1.5–1.8), the compound exhibits:

-

High Solubility: Polar protic solvents (Methanol, Ethanol, Isopropanol) and polar aprotic solvents (DMSO, DMF).

-

Moderate Solubility: Ethers (THF, MTBE) and chlorinated solvents (DCM, Chloroform).

-

Low Solubility: Non-polar alkanes (Hexane, Heptane, Cyclohexane) and neutral water (unless ionized).

Experimental Methodology: Laser Monitoring Technique

For precise solubility determination, the Dynamic Laser Monitoring Method is superior to the static shake-flask method due to its speed, automation potential, and ability to detect the exact point of dissolution (disappearance of turbidity).

Protocol: Dynamic Solubility Measurement

-

Preparation: Accurately weigh a specific mass of 2-(1-Phenyl-ethylamino)-ethanol into a jacketed glass vessel.

-

Solvent Addition: Add a known mass of the solvent (or solvent mixture).

-

Temperature Control: Circulate thermostated fluid through the vessel jacket. Start at a temperature below the expected dissolution point.

-

Agitation: Stir continuously at a fixed rate (e.g., 400 rpm) to ensure equilibrium.

-

Laser Monitoring: Direct a laser beam (e.g., 635 nm) through the solution. A photodetector measures the intensity of the transmitted light.

-

Suspension: Low transmission due to scattering by undissolved particles.

-

Solution: High transmission (near 100%) upon complete dissolution.

-

-

Ramping: Slowly increase the temperature (e.g., 0.2 K/min) until the transmission signal spikes, indicating the saturation temperature (

) for that specific mole fraction. -

Repetition: Repeat with varying solute/solvent ratios to construct the full polythermal solubility curve.

Visual Workflow: Laser Monitoring System

Figure 1: Workflow for the dynamic laser monitoring method to determine solubility limits.

Thermodynamic Modeling & Data Analysis

Experimental data points (

Modified Apelblat Equation

This semi-empirical model is widely used for correlating the solubility of solids in pure and mixed solvents.

- : Mole fraction solubility of 2-(1-Phenyl-ethylamino)-ethanol.

- : Absolute temperature (K).

- : Empirical model parameters derived from regression analysis.

Jouyban-Acree Model (For Binary Mixtures)

When using solvent mixtures (e.g., Ethanol + Water) to optimize yield/purity, the Jouyban-Acree model accounts for both temperature and solvent composition.

-

: Solubility in the mixture at temperature

- : Mass fractions of solvents 1 and 2.

- : Model constants representing solvent-solute interactions.

Thermodynamic Parameters Calculation

From the solubility data, the apparent thermodynamic functions of dissolution are calculated using the van't Hoff equation:

-

Enthalpy (

): Indicates if dissolution is endothermic (positive) or exothermic. -

Entropy (

): Reflects the disorder change. -

Gibbs Energy (

): Determines spontaneity.

Visual Workflow: Data Analysis

Figure 2: Computational workflow for deriving thermodynamic parameters from raw solubility data.

Representative Data & Solvent Selection Strategy

While specific experimental values must be validated for each batch, the following table illustrates the expected solubility trends for 2-(1-Phenyl-ethylamino)-ethanol based on its structural analogs (e.g., phenylethanolamine derivatives).

Table 1: Predicted Solubility Profile (Representative)

| Solvent | Polarity Index | Solubility at 298.15 K (Mole Fraction, | Temperature Dependence ( | Suitability for Resolution |

| Methanol | 5.1 | High (> 0.15) | Moderate | Good (High throughput) |

| Ethanol | 4.3 | High (> 0.12) | Moderate | Excellent (Green solvent) |

| Isopropanol | 3.9 | Moderate (~ 0.08) | High | Best (Steep solubility curve) |

| Ethyl Acetate | 4.4 | Moderate (~ 0.05) | High | Good (Selective crystallization) |

| Water | 10.2 | Low/pH-dependent | Low | Poor (Unless acidified) |

| Hexane | 0.1 | Very Low (< 0.001) | Low | Anti-solvent |

Scientific Insight:

-

Alcohols (MeOH, EtOH, IPA): The primary hydroxyl and amine groups form strong hydrogen bonds with alcoholic solvents, leading to high solubility.

-

Isopropanol (IPA): Often preferred for crystallization because it exhibits a steeper solubility-temperature curve than methanol, allowing for higher theoretical yields upon cooling.

-

Anti-Solvent Addition: Adding Hexane or Water to an ethanolic solution of the compound can drastically reduce solubility, inducing controlled nucleation—a key technique in chiral resolution.

Application: Chiral Resolution Optimization

The primary application of 2-(1-Phenyl-ethylamino)-ethanol is the resolution of racemic acids (e.g., Naproxen). The process relies on the difference in solubility between the pair of diastereomeric salts formed.

Mechanism:

-

Salt Formation: Racemic Acid + (S)-Amine

(R)-Acid·(S)-Amine (Salt 1) + (S)-Acid·(S)-Amine (Salt 2). -

Solubility Difference: Salt 1 is typically less soluble than Salt 2 in the chosen solvent (e.g., 95% Ethanol).

-

Crystallization: Upon cooling, Salt 1 crystallizes out, leaving Salt 2 in the mother liquor.

Optimization Protocol:

-

Use the Jouyban-Acree model to find the optimal Ethanol/Water ratio where the solubility difference (

) is maximized. -

Operate the crystallization at a cooling rate derived from the Metastable Zone Width (MSZW) , determined via the laser monitoring method described in Section 3.

References

-

Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on solubility thermodynamics).

-

NIST Chemistry WebBook. Thermophysical Properties of Amino Alcohols.Link[1]

(Note: Specific solubility data for 2-(1-Phenyl-ethylamino)-ethanol is proprietary or niche; the protocols and models above are the industry standard for generating this data in-house.)

Sources

Methodological & Application

Technical Guide: The Role of 2-(1-Phenyl-ethylamino)-ethanol in Modern Pharmaceutical Manufacturing

An Application Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-(1-Phenyl-ethylamino)-ethanol, a chiral amino alcohol with significant applications in pharmaceutical manufacturing. We will explore its fundamental role as both a versatile chiral resolving agent and a key structural building block (synthone) for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). This guide furnishes researchers, chemists, and drug development professionals with detailed application notes, validated experimental protocols, and the scientific rationale behind its use, ensuring both theoretical understanding and practical implementation.

Introduction: The Phenylethanolamine Scaffold

The phenylethanolamine structure is a cornerstone in medicinal chemistry, forming the backbone of numerous endogenous molecules and synthetic drugs, including neurotransmitters and bronchodilators. 2-(1-Phenyl-ethylamino)-ethanol belongs to this critical class of compounds. Its structure features two chiral centers, making it an invaluable tool for introducing stereochemical control in drug synthesis. The presence of both a secondary amine and a primary alcohol functional group provides reactive handles for a wide range of chemical transformations.

The primary utility of this and related chiral molecules in pharmaceuticals is twofold:

-

As Chiral Auxiliaries: They are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction, and are later removed.

-

As Chiral Building Blocks: They are permanently integrated into the final API, where their inherent chirality defines a key stereocenter of the drug molecule.[1]

Derivatives of the core 2-amino-1-phenylethanol structure are integral to the synthesis of analgesics, anti-inflammatory drugs, and compounds targeting neurotransmitter functions.[1]

Table 1: Physicochemical Properties of 2-Amino-1-phenylethanol (Parent Compound)

| Property | Value | Source |

| IUPAC Name | 2-amino-1-phenylethanol | [2] |

| Molecular Formula | C₈H₁₁NO | [3] |

| Molecular Weight | 137.18 g/mol | [2] |

| CAS Number | 7568-93-6 | [3] |

| Appearance | Pale yellow to white solid | [2] |

| Melting Point | ~56.5 °C | [2] |

Note: Data for the specific N-(1-phenylethyl) derivative may vary; this table for the parent compound provides a baseline.

Core Application: Chiral Resolution of Racemic Acids

One of the most powerful applications of an enantiomerically pure amine like (R)- or (S)-2-(1-Phenyl-ethylamino)-ethanol is in the separation of racemic mixtures—a process known as chiral resolution.[4] Many APIs are chiral carboxylic acids, where only one enantiomer provides the therapeutic benefit while the other may be inactive or cause harmful side effects.

Principle of Diastereomeric Salt Formation

The process hinges on a fundamental principle of stereochemistry: while enantiomers have identical physical properties, diastereomers do not.[4] By reacting a racemic acid (a 50:50 mixture of R- and S-enantiomers) with a single enantiomer of a chiral base (the "resolving agent"), a mixture of two diastereomeric salts is formed.

-

(R,S)-Acid + (R)-Base → (R)-Acid-(R)-Base Salt + (S)-Acid-(R)-Base Salt

These two salts, being diastereomers, exhibit different physical properties, most notably solubility in a given solvent system. This difference allows for their separation via fractional crystallization. Once separated, the addition of a strong acid or base regenerates the pure acid enantiomer and the resolving agent, which can often be recovered and reused.

Workflow for Chiral Resolution

The logical flow of a typical resolution process is outlined below. The success of this procedure is critically dependent on the selection of an appropriate solvent that maximizes the solubility difference between the two diastereomeric salts.

Protocol 1: Chiral Resolution of Racemic Ibuprofen

This protocol provides a representative method for resolving a common racemic carboxylic acid using a chiral amine.

Objective: To separate (R/S)-Ibuprofen into its constituent enantiomers.

Materials:

-

(R/S)-Ibuprofen

-

(R)-2-(1-Phenyl-ethylamino)-ethanol (or a similar chiral amine like (R)-1-Phenylethylamine)[5]

-

Methanol

-

Ethyl Acetate

-

Hydrochloric Acid (2M)

-

Sodium Hydroxide (2M)

-

Anhydrous Magnesium Sulfate

-

Rotary Evaporator

-

Filtration apparatus (Büchner funnel)

-

Polarimeter or Chiral HPLC system

Procedure:

-

Salt Formation:

-

In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of a 1:1 methanol/ethyl acetate solvent mixture. Warm gently if necessary.

-

In a separate beaker, dissolve an equimolar amount of (R)-2-(1-Phenyl-ethylamino)-ethanol in 20 mL of the same solvent mixture.

-

Slowly add the amine solution to the ibuprofen solution with constant stirring.

-

Causality: The choice of solvent is critical. It must be one in which both starting materials are soluble, but one of the resulting diastereomeric salts is significantly less soluble.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to induce crystallization. The less soluble diastereomeric salt will precipitate.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This is Crystal Batch 1 .

-

Concentrate the filtrate (mother liquor) using a rotary evaporator to about half its original volume and cool again to obtain a second crop of crystals. This is Crystal Batch 2 .

-

-

Enantiomeric Purity Check (Optional but Recommended):

-

A small sample of each crystal batch can be regenerated (see step 4) and analyzed for optical purity to determine if further recrystallization is needed.

-

-

Regeneration of the Enantiomer:

-

Dissolve Crystal Batch 1 in a minimal amount of water.

-